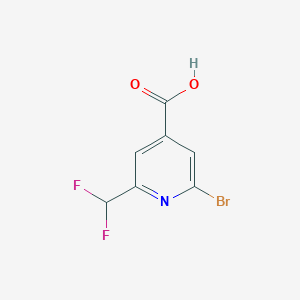
2-Bromo-6-(difluoromethyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(difluoromethyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a bromine atom at the 2-position and a difluoromethyl group at the 6-position on the isonicotinic acid structure
Preparation Methods
The synthesis of 2-Bromo-6-(difluoromethyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-(difluoromethyl)isonicotinic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
2-Bromo-6-(difluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids or reduction to form methyl groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Bromo-6-(difluoromethyl)isonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic Acid: Lacks the bromine and difluoromethyl groups, making it less reactive in certain chemical reactions.
2-Bromo-6-(2-furylethynyl)isonicotinic Acid: Contains a furan ring, which imparts different chemical and biological properties.
2-(Bromomethyl)-6-cyano-3-(difluoromethyl)isonicotinic Acid: Has a cyano group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C7H4BrF2NO2 |
|---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-2-3(7(12)13)1-4(11-5)6(9)10/h1-2,6H,(H,12,13) |
InChI Key |
HSWYWGLFRNTXMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



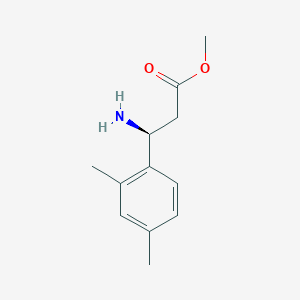
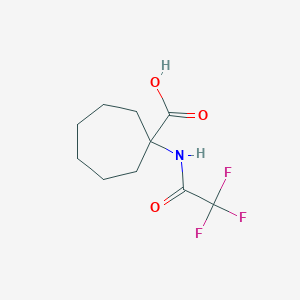

![tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B13485219.png)
![5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485222.png)
![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid](/img/structure/B13485238.png)
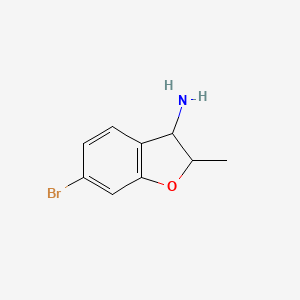
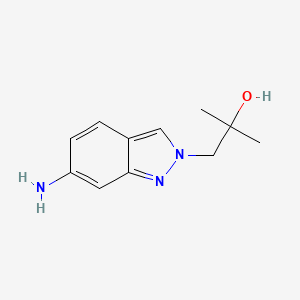
![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)
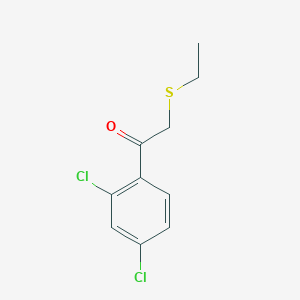
![N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13485270.png)
![3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13485271.png)
